5-(4-Chloro-2-fluorophenyl)nicotinaldehyde
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Overview
Description
5-(4-Chloro-2-fluorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H7ClFNO and a molecular weight of 235.64 g/mol . This compound is characterized by the presence of a nicotinaldehyde core substituted with a 4-chloro-2-fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-fluorophenyl)nicotinaldehyde typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with nicotinic acid derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-fluorophenyl)nicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) and various organometallic compounds are used for substitution reactions.
Major Products
Oxidation: Formation of 5-(4-Chloro-2-fluorophenyl)nicotinic acid.
Reduction: Formation of 5-(4-Chloro-2-fluorophenyl)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Chloro-2-fluorophenyl)nicotinaldehyde is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro and fluoro substituents may also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chloro-2-fluorophenyl)nicotinic acid
- 5-(4-Chloro-2-fluorophenyl)nicotinyl alcohol
- 5-(4-Chloro-2-fluorophenyl)nicotinamide
Uniqueness
5-(4-Chloro-2-fluorophenyl)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
1346691-91-5 |
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Molecular Formula |
C12H7ClFNO |
Molecular Weight |
235.64 g/mol |
IUPAC Name |
5-(4-chloro-2-fluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7ClFNO/c13-10-1-2-11(12(14)4-10)9-3-8(7-16)5-15-6-9/h1-7H |
InChI Key |
CWEAPTIFIPJIIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
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